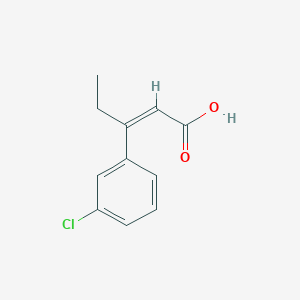![molecular formula C11H22N2O B13164839 1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one](/img/structure/B13164839.png)
1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one is a chemical compound with a unique structure that includes an azepane ring, an aminomethyl group, and a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one typically involves the reaction of azepane derivatives with aminomethyl groups under controlled conditions. One common method involves the nucleophilic substitution of an azepane derivative with an aminomethyl group, followed by the addition of a methylpropanone moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Aminomethyl)azepan-1-yl]propan-1-one
- 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one
Uniqueness
1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one is unique due to its specific combination of functional groups and structural features. The presence of the azepane ring and the aminomethyl group provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-[3-(aminomethyl)azepan-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-6-4-3-5-10(7-12)8-13/h9-10H,3-8,12H2,1-2H3 |
InChI Key |
IRSLLEHCOCFVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCCC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)
![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)





![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)
![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)


